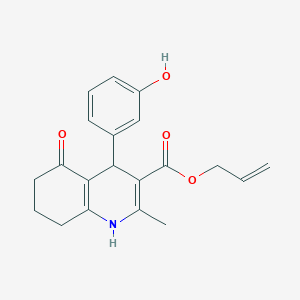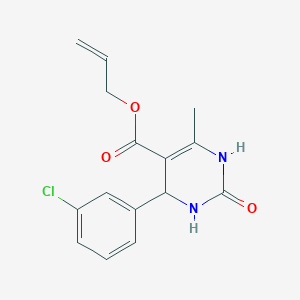
1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. It is a derivative of piperazine and is known for its ability to bind to various receptors in the central nervous system. CPP has been extensively studied for its potential use in treating a variety of neurological and psychiatric disorders.
Mecanismo De Acción
1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine acts as a competitive antagonist at the NMDA receptor, blocking the binding of the neurotransmitter glutamate. This results in a decrease in the activity of the receptor, which can have a variety of effects on neuronal function. 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine has also been shown to modulate the activity of other receptors in the central nervous system, including the dopamine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine depend on the specific receptor it is acting on. In general, 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine has been shown to have a variety of effects on neuronal function, including changes in synaptic plasticity and neurotransmitter release. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the function of specific receptors in the central nervous system. However, one limitation of using 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine is that it can have off-target effects on other receptors, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research on 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine. One area of interest is the development of more selective compounds that target specific receptors in the central nervous system. Another area of interest is the use of 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine and related compounds in the treatment of neurological and psychiatric disorders. Finally, there is ongoing research into the biochemical and physiological effects of 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine, which may lead to a better understanding of its mechanisms of action.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 1-pyrenylmethyl chloride. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine has been used extensively in scientific research to study the function of various receptors in the central nervous system. It has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine has also been used to study the function of the dopamine receptor, which is involved in reward and motivation.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2/c28-23-5-2-6-24(17-23)30-15-13-29(14-16-30)18-22-10-9-21-8-7-19-3-1-4-20-11-12-25(22)27(21)26(19)20/h1-12,17H,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAAJIQPCFPDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC(=CC=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(pyren-1-ylmethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorobenzyl)oxy]-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol](/img/structure/B5214111.png)
![9-ethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5214114.png)
![1-{[2-methyl-5-(pyrrolidin-1-ylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5214116.png)

![3-methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5214141.png)

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5214157.png)


![8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline](/img/structure/B5214182.png)
![11-(4-hydroxy-3-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5214185.png)


![5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214208.png)